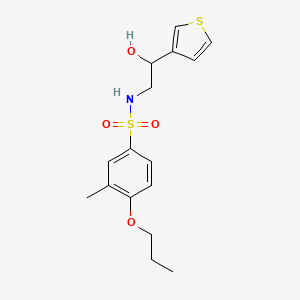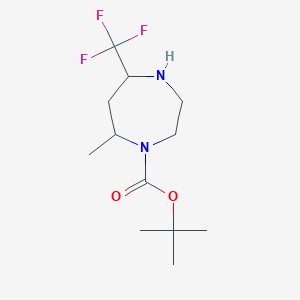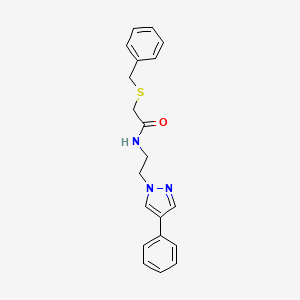![molecular formula C21H16ClN3O2S B2485427 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-28-9](/img/structure/B2485427.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions starting from basic precursors such as chloronicotinonitrile, leading to compounds with antifungal and insecticidal activities (Zhou Bing-se, 2013). Another approach involves using 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks to form ring-annulated thiazolo[3,2-a]pyrimidinone products (B. Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like NMR, IR, MS, and single-crystal X-ray diffraction. These methods confirm the structures of target compounds, providing insights into their geometric and electronic configurations (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can yield a variety of products depending on the conditions and reactants used. Oxidation reactivity channels, for instance, demonstrate the versatility of similar compounds in synthetic chemistry, producing multiple products that can be characterized by spectroscopic methods and X-ray crystallography (Sylvie L. Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, can be studied using techniques like thermal gravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction. These properties are crucial for understanding the stability and application potential of the compounds (M. Peterson et al., 2011).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets are investigated through a combination of experimental studies and theoretical calculations. Studies on similar compounds reveal their potential as inhibitors, highlighting their reactivity and interaction mechanisms with biological systems (K. Shibuya et al., 2018).
Applications De Recherche Scientifique
Structure-Activity Relationships
One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Researchers investigated various 6,5-heterocycles to improve metabolic stability, focusing on modifications to the benzothiazole ring to reduce metabolic deacetylation, thus enhancing the drug's efficacy and stability (Stec et al., 2011).
Antiproliferative Activity
Another study synthesized new functionalized pyridine linked thiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The synthesized compounds showed promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36-8.76 μM compared to the reference drug 5-fluorouracil (Alqahtani & Bayazeed, 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), along with notable non-linear optical (NLO) activity (Mary et al., 2020).
Synthetic Approaches
A synthetic route described the formation of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides, showcasing a methodology for generating ring annulated products with confirmed structures through analytical and spectral studies (Janardhan et al., 2014).
Orientations Futures
Future research on this compound could focus on further elucidating its mechanism of action and potential therapeutic applications. Given its reported anti-inflammatory and analgesic activities , it could be explored as a potential drug candidate for conditions associated with inflammation and pain. Additionally, its synthesis could be optimized to improve yield and purity .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUBBXYHPWSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)



![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)